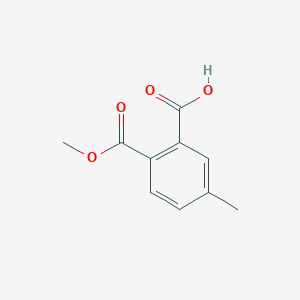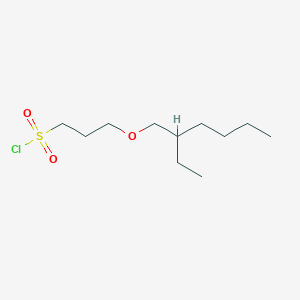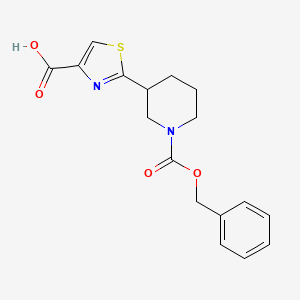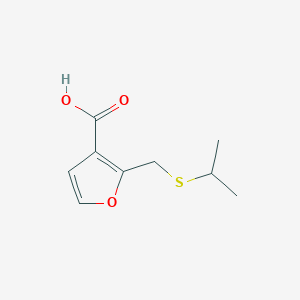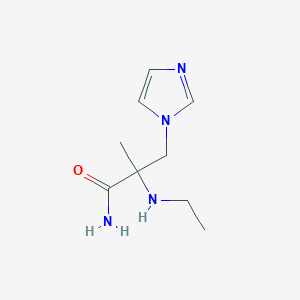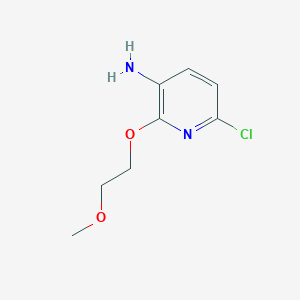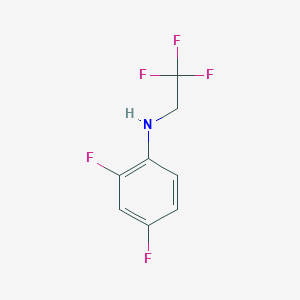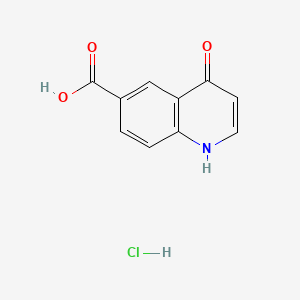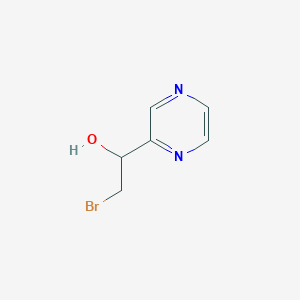
alpha-(Bromomethyl)-2-pyrazinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Bromomethyl)-2-pyrazinemethanol is an organic compound that features a bromomethyl group attached to a pyrazine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-2-pyrazinemethanol typically involves the bromination of a suitable precursor. One common method is the bromination of 2-pyrazinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions must be carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. Industrial methods may also employ safer and more environmentally friendly brominating agents to minimize hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Bromomethyl)-2-pyrazinemethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alcohols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of pyrazinecarboxaldehyde or pyrazinecarboxylic acid.
Reduction: Formation of 2-pyrazinemethanol.
Wissenschaftliche Forschungsanwendungen
Alpha-(Bromomethyl)-2-pyrazinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of alpha-(Bromomethyl)-2-pyrazinemethanol involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This reactivity makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure with a benzene ring instead of a pyrazine ring.
Phenacyl Bromide: Contains a phenyl group and a carbonyl group adjacent to the bromomethyl group.
Bromomethylbenzene: Features a bromomethyl group attached to a benzene ring.
Uniqueness
Alpha-(Bromomethyl)-2-pyrazinemethanol is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to benzene derivatives. The pyrazine ring can participate in additional interactions, such as hydrogen bonding and coordination with metal ions, making it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C6H7BrN2O |
|---|---|
Molekulargewicht |
203.04 g/mol |
IUPAC-Name |
2-bromo-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7BrN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2 |
InChI-Schlüssel |
IFYNZQQJRXTXNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)

